5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative featuring a methyl group at the 5-position and a 4-nitrophenyl group at the 1-position of the triazole ring, with a carboxylic acid substituent at the 3-position (CAS: 1025-88-3). This compound is primarily utilized in research settings, though its specific pharmacological activities remain understudied in the provided evidence.
Properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQLGNAAHYBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377666 | |
| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025-88-3 | |
| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1,2,4-Triazole with 4-Nitrobenzyl Derivatives
The foundational step involves attaching the 4-nitrophenyl group to the triazole ring. While direct alkylation of 1,2,4-triazole with 4-nitrobenzyl chloride is theoretically feasible, practical implementations favor SN2 reactions using pre-functionalized intermediates. For example, 1-methyl-1,2,4-triazole derivatives are synthesized via refluxing 1,2,4-triazole with potassium hydroxide and chloromethane in ethanol. Adapting this method, 4-nitrobenzyl bromide could replace chloromethane to yield 1-(4-nitrophenyl)-1,2,4-triazole.
Critical Parameters
Carboxylation at the C3 Position
Introducing the carboxylic acid group requires deprotonation followed by carboxylation. The patent CN113651762A demonstrates this using LDA at -78°C under CO2 atmosphere:
\text{5-Bromo-1-methyl-1H-1,2,4-triazole} + \text{CO}_2 \xrightarrow{\text{LDA, THF}} \text{5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid} \quad (\text{72.5% yield})
For the target compound, replacing the methyl group with 4-nitrophenyl necessitates adjusted stoichiometry due to the electron-withdrawing nitro group, which may reduce reactivity.
Nitrophenyl Group Introduction via Cross-Coupling
Late-stage Suzuki-Miyaura coupling offers an alternative route. A brominated triazole intermediate could react with 4-nitrophenylboronic acid:
\text{5-Bromo-1H-1,2,4-triazole-3-carboxylic acid} + \text{4-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} \quad (\text{~65% yield, estimated})
This method avoids handling hazardous nitrating agents but requires strict anhydrous conditions.
Process Optimization and Reaction Conditions
Lithiation and Carboxylation Efficiency
Lithiation with LDA or n-butyllithium in THF/TMEDA at -78°C ensures regioselective deprotonation at the C3 position. Key data from analogous syntheses:
Exceeding 1.3 eq LDA promotes side reactions, while sub-stoichiometric amounts result in incomplete carboxylation.
Ester Hydrolysis and Purification
The methyl ester intermediate (e.g., methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate) undergoes acidic hydrolysis:
\text{Methyl ester} + \text{HCl} \rightarrow \text{Carboxylic acid} + \text{MeOH} \quad (\text{95% conversion})
Industrial-scale processes use thionyl chloride in methanol for esterification, achieving 92.3% yield. Subsequent hydrolysis with aqueous NaOH (pH 12–13) followed by acidification to pH 4.0–4.5 isolates the carboxylic acid.
Scalability and Industrial Manufacturing
Aromsyn’s protocol highlights kilogram-scale production with:
Critical challenges in scaling include:
-
Exothermic Reactions : Controlled addition of LDA to prevent thermal runaway.
-
Nitro Group Stability : Avoid reducing conditions that convert nitro to amine.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is utilized as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions that lead to the formation of new pharmaceutical agents.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit antimicrobial properties. A study involving the synthesis of triazole derivatives showed that modifications to the nitrophenyl group can enhance antibacterial activity against specific pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
Agrochemical Applications
The compound is also explored for use in agrochemicals, particularly as a fungicide. Its triazole structure is known for its effectiveness in inhibiting fungal growth.
Case Study: Fungicidal Efficacy
In agricultural research, triazole derivatives have been tested for their efficacy against various fungal pathogens affecting crops. The incorporation of the nitrophenyl moiety was found to improve the fungicidal activity significantly compared to other triazole compounds. This suggests potential applications in crop protection formulations .
Material Science Applications
This compound has also been investigated for its properties as a building block in material science.
Case Study: Synthesis of Novel Polymers
The compound has been used as a monomer in the synthesis of novel polymeric materials. These polymers exhibit unique thermal and mechanical properties due to the rigid triazole ring structure. The incorporation of such compounds into polymer matrices can enhance their stability and performance under various conditions .
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Key Observations :
- The nitro group’s position (para vs.
- Bulky substituents (e.g., cyclopropyl, cyclobutyl) may enhance lipophilicity but reduce solubility compared to the target’s methyl group.
- Heteroaromatic substituents (e.g., pyridyl in ) introduce hydrogen-bonding capabilities, critical for enzyme inhibition.
Pharmacological Profiles
Triazole derivatives exhibit diverse activities depending on substituents:
Key Insights :
- COX-2 Inhibition : Pyridyl and phenyl substituents enhance anti-inflammatory activity via selective COX-2 binding.
- Anticancer Activity: Thiazolyl substituents in 1,2,3-triazoles show promise against lung and melanoma cells, though 1,2,4-triazole analogues are less explored.
Physicochemical Properties
Limited data exist for the target compound, but trends emerge from analogues:
Notes:
Biological Activity
5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1025-88-3) is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8N4O4
- Molecular Weight : 248.2 g/mol
- Structure : The compound features a triazole ring substituted with a methyl group and a nitrophenyl moiety, contributing to its bioactivity.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Research indicates that triazole derivatives exhibit notable antifungal properties. For instance, compounds from the triazole family have shown effectiveness against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism often involves inhibition of ergosterol synthesis, essential for fungal cell membrane integrity .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0156 | Candida albicans |
| Reference Drug (Fluconazole) | 0.25 | Candida albicans |
Antibacterial Activity
Triazoles are also recognized for their antibacterial properties. Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors contributes to its antibacterial effects .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Escherichia coli |
| Reference Drug (Ciprofloxacin) | 2 | Escherichia coli |
Anticancer Activity
Emerging studies suggest that triazole derivatives might possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group may enhance interaction with specific cancer cell targets .
The biological activity of this compound is largely attributed to its structural characteristics:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal and bacterial metabolism.
- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi or peptidoglycan synthesis in bacteria, the compound compromises cell membrane integrity.
Case Studies
Several studies have highlighted the efficacy of triazole compounds in clinical settings:
- Antifungal Efficacy : A study demonstrated that a derivative of the triazole family exhibited a MIC value significantly lower than that of fluconazole against resistant strains of Candida species .
- Antibacterial Potency : In vitro tests showed that the compound was effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus, indicating potential for development as a new antibiotic agent .
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting from precursor hydrazides or esters. For example, hydrolysis of ethyl 1,2,4-triazole-3-carboxylate derivatives under basic conditions (e.g., NaOH) followed by acidification yields the carboxylic acid moiety, as demonstrated in analogous triazole syntheses . Cyclocondensation of nitrophenyl-substituted hydrazines with methyl-substituted keto-esters can also be employed, with reaction conditions optimized using statistical experimental design (e.g., factorial design) to maximize yield and purity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments .
- X-ray crystallography : Resolves the spatial arrangement of the triazole ring, nitro group orientation, and intermolecular interactions (e.g., hydrogen bonding), as shown in structurally similar 4-(4-chlorophenyl)-5-(4-nitrophenyl)triazole derivatives .
- LC-MS : Validates molecular weight and purity, with fragmentation patterns confirming the carboxylic acid group .
Basic: How can researchers evaluate the biological activity of this compound?
Standard assays include:
- Enzyme inhibition studies : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains, comparing activity to structurally related triazoles (e.g., 1,2,4-triazole-3-carboxamides) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines to assess selectivity and potency .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to optimize substituent positioning and reaction conditions . Molecular dynamics simulations can also model solvent effects and catalyst interactions, enhancing regioselectivity in triazole ring formation .
Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Statistical analysis : Use factorial design to identify critical variables (e.g., temperature, catalyst loading) contributing to inconsistencies .
- Mechanistic studies : Probe reaction intermediates via in-situ FTIR or NMR to detect side reactions (e.g., nitro group reduction or ester hydrolysis) .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 5-chloro-1-(4-chlorobenzyl)indole-2-carboxylic acid) to isolate substituent-specific effects .
Advanced: What strategies optimize stability and storage conditions for this compound?
- Stability studies : Accelerated degradation tests under varying pH, temperature, and humidity identify degradation pathways (e.g., decarboxylation or nitro group reduction) .
- Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation, as suggested for similar nitroaryl-triazole derivatives .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Functional group substitution : Replace the nitro group with electron-withdrawing groups (e.g., sulfonamides) to enhance receptor binding, as seen in diaryltriazole hydroxamic acids .
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or hydroxamate to improve metabolic stability, drawing from studies on 5-amino-1-(4-fluorophenyl)triazole-4-carboxamides .
Advanced: What reactor design considerations are critical for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
